molecular formula C29H34N2O4 B5083205 4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5083205
M. Wt: 474.6 g/mol
InChI Key: CMGSEXFGMREMJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.

    Esterification: The carboxylate group can be introduced through an esterification reaction with 4-methoxybenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl and dimethylamino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Oxidized derivatives of the methoxybenzyl and dimethylamino groups.

    Reduction: Reduced quinoline derivatives with hydroxyl groups.

    Substitution: Functionalized aromatic rings with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on the compound’s interaction with biological targets and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound’s structure suggests potential applications as a pharmacophore. It could be explored for its activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity. It may also find applications in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups could facilitate binding to these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxybenzyl 4-[4-(methylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 4-Methoxybenzyl 4-[4-(ethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
  • 4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-hydroxy-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Uniqueness

The uniqueness of 4-Methoxybenzyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-methoxyphenyl)methyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O4/c1-18-25(28(33)35-17-19-7-13-22(34-6)14-8-19)26(20-9-11-21(12-10-20)31(4)5)27-23(30-18)15-29(2,3)16-24(27)32/h7-14,26,30H,15-17H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMGSEXFGMREMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)N(C)C)C(=O)OCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.